molecular formula C28H26N4O B2679104 1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone CAS No. 397278-12-5

1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2679104
CAS RN: 397278-12-5
M. Wt: 434.543
InChI Key: KBWJURRELOLCCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring and a ketone group. It seems to be related to other compounds such as Celecoxib and 1-(4-Methylphenyl)ethanone , which are known compounds with various applications in the pharmaceutical industry .

Scientific Research Applications

Biological Activities and Mechanisms

  • Biological Activities : Pyrazolidine-3,5-diones and derivatives exhibit a range of biological activities. A study by Mohamed et al. (2016) explored the effect of combining hydrocarbyl and chlorinated aryl rings in similar structures, resulting in the synthesis of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), which exhibits unique polymorphism and configurational disorder (Mohamed et al., 2016).

  • Tautomerism and Acid-Base Properties : The tautomerism and acid-base properties of similar formyl derivatives were studied by Movchan et al. (2003), providing insights into the chemical behavior of related compounds in different environments (Movchan et al., 2003).

Synthesis and Applications

  • Synthesis Methods : Ashok et al. (2014) presented a synthesis method for 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, which might be structurally related to the compound . These compounds showed promising antibacterial and antifungal activities (Ashok et al., 2014).

  • Versatility in Synthesis : Almansa et al. (2008) developed a versatile synthesis method for pyrazolo[3,4-b]pyridines, indicating the adaptability of similar compounds in creating a range of bicyclic systems (Almansa et al., 2008).

  • Antiproliferative Activity : Pettinari et al. (2006) synthesized novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes and evaluated their antiproliferative activity on melanoma cell lines, demonstrating the potential therapeutic applications of structurally related compounds (Pettinari et al., 2006).

  • Corrosion Inhibition : Yadav et al. (2016) explored pyranopyrazole derivatives as corrosion inhibitors, indicating the potential use of similar compounds in material science applications (Yadav et al., 2016).

Molecular Structure and Properties

  • Solid-State Structures : Pettinari et al. (2016) investigated the molecular structures of acylpyrazolone ligands and their self-assembly into metallacycles, contributing to our understanding of the structural properties of similar compounds (Pettinari et al., 2016).

  • Molecular Docking Studies : Mary et al. (2015) conducted a molecular docking study of a structurally similar compound, providing insights into potential biological interactions and applications (Mary et al., 2015).

Antibacterial and Antifungal Activities

  • Synthetic Studies and Antibacterial Activity : Ahmed et al. (2006) conducted synthetic studies and evaluated the antibacterial properties of similar compounds, highlighting their potential in pharmaceutical applications (Ahmed et al., 2006).

  • Antiviral Activity : Attaby et al. (2006) synthesized heterocyclic compounds structurally related to the compound of interest and evaluated their antiviral activity, suggesting potential applications in antiviral therapies (Attaby et al., 2006).

properties

IUPAC Name

1-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O/c1-19-9-13-22(14-10-19)26-17-27(32(29-26)21(3)33)25-18-31(24-7-5-4-6-8-24)30-28(25)23-15-11-20(2)12-16-23/h4-16,18,27H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWJURRELOLCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone

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